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Compound of Interest

Compound Name:
5-Chloro-4-fluoro-2-

hydroxybenzoic acid

Cat. No.: B1603609 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 5-Chloro-4-fluoro-2-
hydroxybenzoic Acid

Introduction
5-Chloro-4-fluoro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid, a

structural motif of significant interest in medicinal chemistry and materials science. The

strategic placement of chloro and fluoro substituents on the benzoic acid scaffold imparts

unique physicochemical properties that are highly sought after in the design of novel

therapeutic agents and functional materials. For researchers and drug development

professionals, a thorough understanding of this molecule's structure, synthesis, and analytical

characteristics is paramount for its effective utilization as a molecular building block.

This guide provides a comprehensive technical overview of 5-Chloro-4-fluoro-2-
hydroxybenzoic acid, moving from its fundamental chemical identity to a detailed analysis of

its molecular structure through spectroscopic methodologies. We will explore a logical synthetic

pathway, elucidate its characteristic analytical signatures, and discuss its application as a

valuable scaffold in modern drug discovery.

Chemical Identity and Physicochemical Properties
5-Chloro-4-fluoro-2-hydroxybenzoic acid is systematically identified by its unique CAS

number, 189283-52-1.[1][2] Its molecular formula is C₇H₄ClFO₃, with a corresponding
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molecular weight of approximately 190.56 g/mol .[1][2]

Caption: 2D structure of 5-Chloro-4-fluoro-2-hydroxybenzoic acid.

The properties of a molecule, particularly in a biological context, are dictated by its structure.

Key physicochemical parameters are often calculated to predict a compound's behavior, such

as its absorption, distribution, metabolism, and excretion (ADME) profile.

Property Value
Significance in Drug
Discovery

Molecular Formula C₇H₄ClFO₃[1][2]
Defines the elemental

composition and exact mass.

Molecular Weight 190.56 g/mol [1][2]

Influences diffusion and

transport across membranes;

generally, <500 Da is preferred

(Lipinski's Rule).

LogP 1.88 (Calculated)[1]

A measure of lipophilicity.

Affects solubility, membrane

permeability, and plasma

protein binding.

Topological Polar Surface Area

(TPSA)
57.53 Å²[1]

Predicts drug transport

properties, particularly

intestinal absorption and

blood-brain barrier penetration.

Hydrogen Bond Donors 2

The -OH and -COOH groups

can donate hydrogen bonds,

influencing interactions with

biological targets.

Hydrogen Bond Acceptors 4

The oxygen, fluorine, and

chlorine atoms can accept

hydrogen bonds, contributing

to binding affinity.
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Rationale and Protocol for Synthesis
Expert Rationale: The synthesis of 5-Chloro-4-fluoro-2-hydroxybenzoic acid is most logically

achieved via electrophilic aromatic substitution, specifically the chlorination of 4-fluorosalicylic

acid (4-fluoro-2-hydroxybenzoic acid). The regiochemical outcome of this reaction is dictated by

the directing effects of the substituents on the aromatic ring.

Activating Group: The hydroxyl (-OH) group at C2 is a powerful activating, ortho-, para-

director.

Deactivating Group: The carboxylic acid (-COOH) group at C1 is a deactivating, meta-

director.

Halogen Group: The fluorine (-F) at C4 is a deactivating, ortho-, para-director.

The positions ortho and para to the strongly activating -OH group are C1, C3, and C5. The C1

position is already substituted. The directing effects of the -OH and -F groups are additive

towards the C3 and C5 positions. Steric hindrance from the adjacent -COOH group makes

substitution at C3 less favorable. Therefore, the electrophile (Cl⁺) is predominantly directed to

the C5 position, yielding the desired product.
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Synthetic Workflow

Work-up & Purification

Start: 4-Fluorosalicylic Acid

Reagents:
- N-Chlorosuccinimide (NCS)

- Acetonitrile (Solvent)
- H₂SO₄ (Catalyst)

Electrophilic Aromatic Substitution
(Chlorination)

Solvent Evaporation

Filtration & Washing

Drying Under Vacuum

Product:
5-Chloro-4-fluoro-2-hydroxybenzoic acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Electrophilic Chlorination
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This protocol is a representative procedure based on established methods for the halogenation

of substituted benzoic acids.[3]

Reaction Setup: To a solution of 4-fluoro-2-hydroxybenzoic acid (5.0 mmol, 0.78 g) in

acetonitrile (15 mL) in a round-bottom flask, add concentrated sulfuric acid (5.25 mmol, 0.28

mL) dropwise at room temperature. Stir the mixture for 5 minutes.

Addition of Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (5.25 mmol, 0.70 g) portion-

wise to the mixture.

Reaction Monitoring (Trustworthiness Check): Allow the reaction to stir at room temperature.

Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using

a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete

within 2-4 hours.

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to

remove the acetonitrile.

Precipitation and Filtration: Add a small volume of cold deionized water (e.g., 5 mL) to the

residue and stir vigorously for 15 minutes to precipitate the product. Collect the solid product

by vacuum filtration.

Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining

succinimide and acid.

Drying: Dry the obtained white solid under vacuum at 60 °C to a constant weight.

Validation: Confirm the purity of the product by measuring its melting point and acquiring

spectroscopic data (NMR, MS) as described in the following section.

Spectroscopic and Structural Elucidation
The precise molecular structure is confirmed through a combination of spectroscopic

techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR: The proton NMR spectrum is predicted to show four distinct signals. The two

protons on the aromatic ring are in different chemical environments and will appear as

doublets due to coupling with each other. The acidic protons of the hydroxyl and carboxylic

acid groups will typically appear as broad singlets that are exchangeable with D₂O.

¹³C NMR: The molecule has seven chemically non-equivalent carbon atoms, which should

result in seven distinct signals in the ¹³C NMR spectrum. The carboxyl carbon is typically the

most downfield signal.

¹⁹F NMR: The single fluorine atom will produce a singlet in the ¹⁹F NMR spectrum.

Predicted NMR
Data

¹H NMR ¹³C NMR ¹⁹F NMR

Number of Signals 4 7 1

Predicted Chemical

Shifts (ppm)

~8.0-7.0 (2H,

aromatic), ~11.0 (1H,

-COOH), ~5.0-6.0

(1H, -OH)

~170 (C=O), ~160-

110 (Aromatic C)
Singlet

Splitting Patterns

Two doublets

(aromatic), two broad

singlets

N/A Singlet

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Vibration Type

O-H (hydroxyl) 3300 - 3000 (broad) Stretching

O-H (carboxylic acid) 3000 - 2500 (very broad) Stretching

C=O (carboxylic acid) 1700 - 1650 Stretching

C=C (aromatic) 1600 - 1450 Stretching

C-F 1250 - 1000 Stretching

C-Cl 850 - 550 Stretching

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and can offer clues about the

molecule's fragmentation pattern.

Molecular Ion Peak (M⁺): The primary piece of information is the molecular ion peak. For

C₇H₄ClFO₃, the monoisotopic mass is 190.56 Da.

Isotopic Pattern (Self-Validating Feature): A critical signature for a chlorine-containing

compound is the presence of an M+2 peak. Chlorine has two stable isotopes, ³⁵Cl (75.8%

abundance) and ³⁷Cl (24.2% abundance). This results in two peaks in the mass spectrum for

the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and one for the molecule

containing ³⁷Cl (M+2⁺), with a relative intensity ratio of approximately 3:1. This pattern is a

definitive confirmation of the presence of a single chlorine atom.

Applications in Research and Drug Development
Halogenated benzoic acids are cornerstone building blocks in medicinal chemistry.[4] The

inclusion of fluorine and chlorine in the structure of 5-Chloro-4-fluoro-2-hydroxybenzoic acid
is a deliberate design choice to modulate its properties for pharmaceutical applications.

Fluorine's Role: Fluorine is often introduced into drug candidates to enhance metabolic

stability, increase binding affinity, and alter lipophilicity.[5]
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Chlorine's Role: The chloro substituent can also improve binding affinity to target proteins

and is a common feature in many approved drugs.[6] For example, the chloride substituent

in some kinase inhibitors enhances binding to the target enzyme, Aurora A.[6]

This specific scaffold can be utilized as an intermediate in the synthesis of more complex

molecules, including:

Kinase Inhibitors: For use in oncology research.

Antimicrobial Agents: Derivatives of 5-chlorosalicylic acid have demonstrated antibacterial

and antifungal activity.[7]

Novel Scaffolds: Serving as a starting point for creating libraries of compounds for high-

throughput screening.

Caption: Role of the molecule in a typical drug discovery workflow.

Conclusion
5-Chloro-4-fluoro-2-hydroxybenzoic acid is more than a simple chemical compound; it is a

highly functionalized and strategically designed building block for advanced applications. Its

molecular structure, characterized by the ortho-hydroxyl and carboxylic acid groups and

specific halogenation pattern, provides a rich platform for chemical modification. A

comprehensive understanding of its synthesis, validated by rigorous spectroscopic analysis,

empowers researchers to confidently employ this molecule in the rational design of next-

generation pharmaceuticals and materials. The analytical fingerprints predicted herein—

particularly the characteristic NMR signals and the 3:1 isotopic pattern in mass spectrometry—

serve as a reliable guide for its identification and quality control in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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